molecular formula C20H30N2O2 B2967478 3-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034324-38-2

3-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2967478
CAS No.: 2034324-38-2
M. Wt: 330.472
InChI Key: ROSUVBDNXINGNY-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “3-phenyl” part suggests a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) is attached to the third carbon in the chain. The “tetrahydro-2H-pyran-4-yl” part suggests a pyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom, and “tetrahydro” indicates that four additional hydrogen atoms are attached, making the ring fully saturated .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and the amide group. The exact structure would depend on the positions of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the types of functional groups present in the molecule .

Scientific Research Applications

Molecular Structure Analysis and Chemical Synthesis

  • Fentanyl Analogue Characterization : A study on fentanyl and its analogue, which shares structural similarities with the queried compound, involved detailed (1)H- and (13)C-NMR spectroscopy and X-ray crystallography. This research highlighted the importance of molecular structure analysis in developing potent analgesics (Jimeno et al., 2003).

  • Tautomerism in Aza Heterocycles : Investigations into the structure of the spontaneous transformation products of related heterocycles in crystal and solution phases demonstrate the complexity of chemical reactions and the importance of understanding tautomeric forms in drug design and synthesis (Gubaidullin et al., 2014).

Pharmacological Applications

  • Aurora Kinase Inhibitor for Cancer Therapy : A compound structurally related to the queried molecule has been identified as a potent inhibitor of Aurora A kinase, suggesting potential utility in treating cancers. This underscores the relevance of such compounds in therapeutic drug development (ロバート ヘンリー,ジェームズ, 2006).

  • Antitumor Activity of Pyrimidinyl Pyrazole Derivatives : Synthesis and evaluation of novel 3-phenylpiperazinyl-1-trans-propenes related to the compound have demonstrated significant antitumor activity. This highlights the potential for designing new anticancer agents based on structural modifications of such compounds (Naito et al., 2005).

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-5,18-19H,6-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSUVBDNXINGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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